4'-Pentyl[1,1'-biphenyl]-4-amine
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Overview
Description
4-(4-Pentylphenyl)aniline is an organic compound that belongs to the class of aromatic amines It consists of an aniline group attached to a phenyl ring, which is further substituted with a pentyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Pentylphenyl)aniline typically involves the nitration of 4-pentylbiphenyl followed by reduction. The nitration process introduces a nitro group to the aromatic ring, which is then reduced to an amine group using reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl .
Industrial Production Methods: Industrial production of 4-(4-Pentylphenyl)aniline may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, catalytic hydrogenation methods using palladium on carbon (Pd/C) can be employed for the reduction step .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Pentylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include tin (Sn) with hydrochloric acid (HCl), iron (Fe) with HCl, or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed:
Oxidation: Quinones or nitroso derivatives.
Reduction: The primary amine form.
Substitution: Halogenated or nitrated derivatives depending on the electrophile used.
Scientific Research Applications
4-(4-Pentylphenyl)aniline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 4-(4-Pentylphenyl)aniline involves its interaction with various molecular targets. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .
Comparison with Similar Compounds
Aniline: The simplest aromatic amine, used as a precursor in the synthesis of many compounds.
4-Methylaniline: Similar structure with a methyl group instead of a pentyl group, used in dye synthesis.
4-Chloroaniline: Contains a chlorine substituent, used in the production of herbicides and dyes.
Uniqueness: 4-(4-Pentylphenyl)aniline is unique due to the presence of the pentyl group, which imparts distinct hydrophobic properties and influences its solubility and reactivity compared to other aniline derivatives .
Properties
CAS No. |
60040-14-4 |
---|---|
Molecular Formula |
C17H21N |
Molecular Weight |
239.35 g/mol |
IUPAC Name |
4-(4-pentylphenyl)aniline |
InChI |
InChI=1S/C17H21N/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h6-13H,2-5,18H2,1H3 |
InChI Key |
HATDAVIDYCZQKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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